molecular formula C19H17N3O3 B12158614 N-(1,3-benzodioxol-5-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide

N-(1,3-benzodioxol-5-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide

Katalognummer: B12158614
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: NZKAVTORZMSMKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,3-benzodioxol-5-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide is a synthetic organic compound that features a benzodioxole ring, a pyrazole ring, and a benzamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Pyrazole Ring: This often involves the condensation of hydrazines with 1,3-diketones.

    Coupling Reactions: The benzodioxole and pyrazole intermediates can be coupled using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions could target the nitro groups if present in derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly for its interactions with enzymes or receptors.

Medicine

Medicinal applications could include its use as a lead compound in drug discovery, targeting specific diseases or conditions.

Industry

In industry, it could be used in the synthesis of materials with specific properties, such as polymers or dyes.

Wirkmechanismus

The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with proteins, altering their function. This could involve binding to active sites or allosteric sites, affecting enzyme activity or receptor signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(1,3-benzodioxol-5-yl)-3-(1H-pyrazol-1-yl)benzamide
  • N-(1,3-benzodioxol-5-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)benzenesulfonamide

Uniqueness

The uniqueness of N-(1,3-benzodioxol-5-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide lies in its specific substitution pattern, which could confer unique biological activity or chemical reactivity compared to its analogs.

Eigenschaften

Molekularformel

C19H17N3O3

Molekulargewicht

335.4 g/mol

IUPAC-Name

N-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylpyrazol-1-yl)benzamide

InChI

InChI=1S/C19H17N3O3/c1-12-8-13(2)22(21-12)16-5-3-4-14(9-16)19(23)20-15-6-7-17-18(10-15)25-11-24-17/h3-10H,11H2,1-2H3,(H,20,23)

InChI-Schlüssel

NZKAVTORZMSMKY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NN1C2=CC=CC(=C2)C(=O)NC3=CC4=C(C=C3)OCO4)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.